REACTION_SMILES
|
[C:11]([CH2:12][CH:13]=[CH2:14])(=[O:15])[O:16][CH2:17][CH:18]([CH3:19])[CH3:20].[Cl:22][CH2:23][CH2:24][Cl:25].[OH2:21].[P:1](=[O:2])([OH:3])([OH:4])[OH:5].[S:6]([OH:7])(=[O:8])(=[O:9])[OH:10]>>[O:7]1[CH:13]([CH2:12][C:11](=[O:15])[O:16][CH2:17][CH:18]([CH3:19])[CH3:20])[CH2:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCC(=O)OCC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)COC(=O)CC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |